molecular formula C42H76N2O15 B12419450 Tco-peg11-tco

Tco-peg11-tco

Cat. No.: B12419450
M. Wt: 849.1 g/mol
InChI Key: UFMPFHFDLSVEFN-XBAJODHPSA-N
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Description

TCO-PEG11-TCO is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

TCO-PEG11-TCO is synthesized through a series of chemical reactions involving the conjugation of trans-cyclooctene (TCO) groups to a PEG chain. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

TCO-PEG11-TCO primarily undergoes Diels-Alder reactions, specifically inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine groups. This reaction is highly selective and bioorthogonal, making it suitable for bioconjugation in complex biological environments .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with tetrazine is a stable dihydropyridazine derivative .

Mechanism of Action

TCO-PEG11-TCO functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TCO-PEG11-TCO is unique due to its longer PEG chain, which provides greater flexibility and spacing between the ligands in PROTACs. This can enhance the efficiency of target protein degradation by improving the spatial arrangement of the ligands .

Properties

Molecular Formula

C42H76N2O15

Molecular Weight

849.1 g/mol

IUPAC Name

[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C42H76N2O15/c45-41(58-39-11-7-3-1-4-8-12-39)43-15-17-47-19-21-49-23-25-51-27-29-53-31-33-55-35-37-57-38-36-56-34-32-54-30-28-52-26-24-50-22-20-48-18-16-44-42(46)59-40-13-9-5-2-6-10-14-40/h1-3,5,39-40H,4,6-38H2,(H,43,45)(H,44,46)/b3-1+,5-2+/t39-,40-/m1/s1

InChI Key

UFMPFHFDLSVEFN-XBAJODHPSA-N

Isomeric SMILES

C1C[C@@H](CC/C=C/C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)O[C@@H]2CC/C=C/CCC2

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2

Origin of Product

United States

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